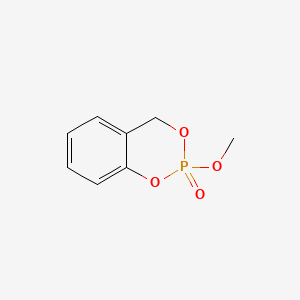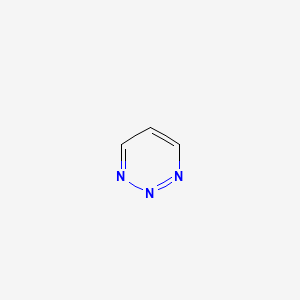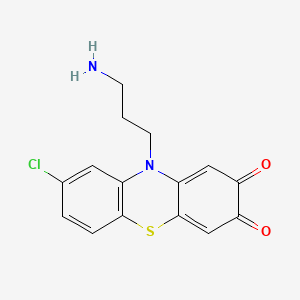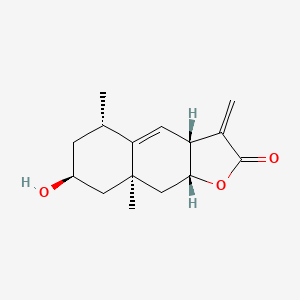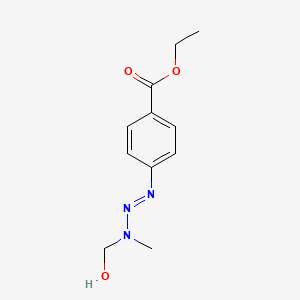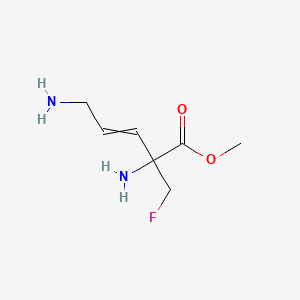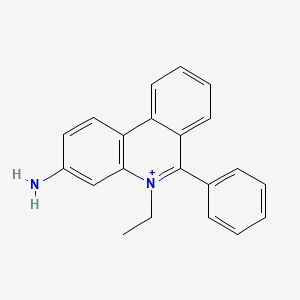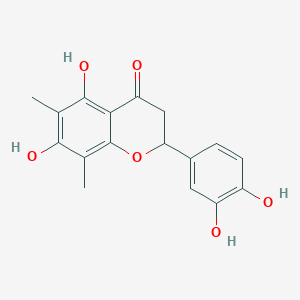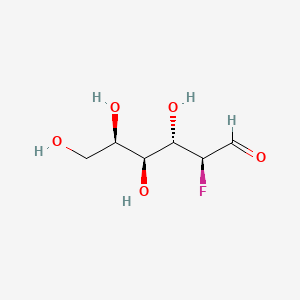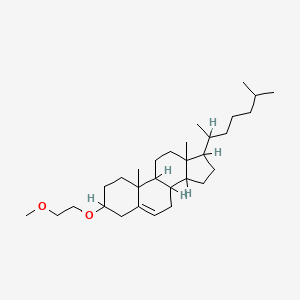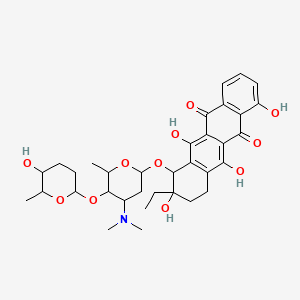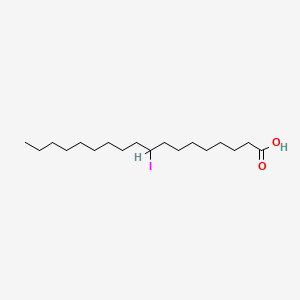
guanidine;sulfuric acid
Overview
Description
Guanidine; sulfuric acid is a compound formed by the combination of guanidine and sulfuric acid. Guanidine is a strong organic base with the chemical formula CH₅N₃, and it is known for its high basicity and ability to form hydrogen bonds. Sulfuric acid, with the chemical formula H₂SO₄, is a highly corrosive strong mineral acid. The combination of these two compounds results in a salt that has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Reaction of Guanidine with Sulfuric Acid: : The most straightforward method to prepare guanidine; sulfuric acid is by reacting guanidine with sulfuric acid. This reaction typically involves mixing an aqueous solution of guanidine with sulfuric acid under controlled conditions to form the desired salt.
-
Industrial Production Methods: : Industrially, guanidine; sulfuric acid can be produced by the reaction of guanidine nitrate with sulfuric acid. This method involves heating guanidine nitrate with concentrated sulfuric acid, resulting in the formation of guanidine; sulfuric acid and the release of nitrogen oxides as by-products .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Guanidine can undergo oxidation reactions, often resulting in the formation of urea derivatives.
Reduction: Guanidine can be reduced to form amines.
Substitution: Guanidine can participate in substitution reactions, where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents for guanidine include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be used to reduce guanidine.
Substitution Reactions: Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation Products: Urea derivatives.
Reduction Products: Amines.
Substitution Products: Alkylated or acylated guanidine derivatives.
Scientific Research Applications
Guanidine; sulfuric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of guanidine derivatives.
Biology: Guanidine compounds are used in the study of protein denaturation and as inhibitors of certain enzymes.
Mechanism of Action
The mechanism of action of guanidine; sulfuric acid involves the interaction of the guanidine moiety with various molecular targets. Guanidine is known to enhance the release of acetylcholine following a nerve impulse, which can affect muscle contraction and neurotransmission . Additionally, guanidine can form hydrogen bonds and interact with aromatic systems, influencing the conformation and activity of biological molecules .
Comparison with Similar Compounds
Guanidine; sulfuric acid can be compared with other guanidine-based compounds:
Guanidine Hydrochloride: Similar to guanidine; sulfuric acid, guanidine hydrochloride is used in protein denaturation studies and as a reagent in organic synthesis.
Guanidine Nitrate: This compound is used in the production of explosives and propellants.
Thiourea Derivatives: These compounds are used as guanidylating agents in the synthesis of guanidine derivatives.
Guanidine; sulfuric acid is unique due to its combination of strong basicity from guanidine and the acidic properties of sulfuric acid, making it a versatile compound in various applications.
Properties
CAS No. |
646-34-4 |
|---|---|
Molecular Formula |
CH7N3O4S |
Molecular Weight |
157.15 g/mol |
IUPAC Name |
guanidine;sulfuric acid |
InChI |
InChI=1S/CH5N3.H2O4S/c2-1(3)4;1-5(2,3)4/h(H5,2,3,4);(H2,1,2,3,4) |
InChI Key |
ZZTURJAZCMUWEP-UHFFFAOYSA-N |
SMILES |
C(=N)(N)N.OS(=O)(=O)O |
Canonical SMILES |
C(=N)(N)N.OS(=O)(=O)O |
Key on ui other cas no. |
594-14-9 646-34-4 |
Related CAS |
113-00-8 (Parent) |
Synonyms |
Chloride, Guanidinium Chloride, Guanidium Guanidine Guanidine Hydrochloride Guanidine Monohydrate Guanidine Monohydrobromide Guanidine Monohydrochloride Guanidine Monohydroiodine Guanidine Nitrate Guanidine Phosphate Guanidine Sulfate Guanidine Sulfate (1:1) Guanidine Sulfate (2:1) Guanidine Sulfite (1:1) Guanidinium Guanidinium Chloride Guanidium Chloride Hydrochloride, Guanidine Monohydrate, Guanidine Monohydrobromide, Guanidine Monohydrochloride, Guanidine Monohydroiodine, Guanidine Nitrate, Guanidine Phosphate, Guanidine Sulfate, Guanidine |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
